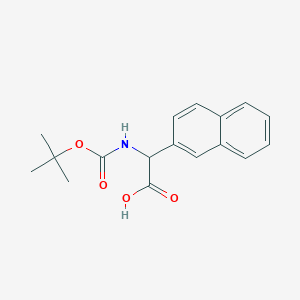

2-(Boc-amino)-2-(2-naphthyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

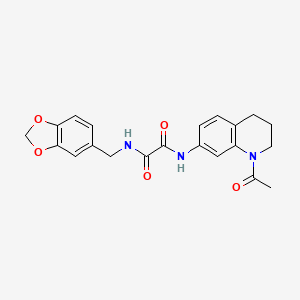

2-(Boc-amino)-2-(2-naphthyl)acetic acid (BANA) is an important organic compound with a wide range of applications in biochemistry and medicinal chemistry. BANA is a synthetic derivative of the naturally occurring amino acid naphthylalanine. It is a water-soluble compound with a pKa of 8.3 and a melting point of 126-128°C. BANA is widely used in peptide synthesis, as a coupling reagent, and in the synthesis of other organic compounds. It is also used as a key intermediate in the synthesis of various pharmaceuticals.

Aplicaciones Científicas De Investigación

Acid-Facilitated Debenzylation in Synthesis

One application involves the use of acetic acid to facilitate the debenzylation process in the synthesis of N-Boc, N-Benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives. These compounds are highly potent and selective inhibitors of neuronal nitric oxide synthase, highlighting the role of 2-(Boc-amino)-2-(2-naphthyl)acetic Acid in the development of pharmaceuticals that can modulate nitric oxide synthase activity for therapeutic purposes (Haitao Ji et al., 2012).

Catalysis in Organic Synthesis

Another significant application is found in the catalysis of organic synthesis, where 2-[(2-Pyridylmethyl)amino]acetic acid functionalized Fe3O4 superparamagnetic nanorods, which might share structural similarities with 2-(Boc-amino)-2-(2-naphthyl)acetic Acid, efficiently catalyzed the synthesis of chromene or pyran derivatives. This highlights its potential in facilitating complex chemical reactions, leading to the efficient synthesis of organic compounds with wide-ranging applications, from materials science to pharmaceuticals (B. Eftekhari‐Sis et al., 2017).

Synthesis and Biological Activities of Cholecystokinin Analogues

Furthermore, the synthesis and biological activities of cholecystokinin analogues, where derivatives of 2-(Boc-amino)-2-(2-naphthyl)acetic Acid were used, demonstrate its utility in the development of bioactive compounds. Such studies are pivotal for understanding how modifications of bioactive peptides can lead to changes in their activity, offering insights into peptide-based drug design (Marc Rodriguez et al., 1991).

Protecting Methods in Pharmaceutical Intermediates

The comparison of protecting methods using BOC (Di-tert butyl dicarbonate) for the amino group in 2-Aminomethylphenylacetic acid, a related compound, illustrates the chemical versatility and importance of protecting group strategies in synthetic chemistry. Such methodologies are crucial for the synthesis of complex molecules, including pharmaceuticals, by protecting reactive functional groups during synthetic steps (Yougui Zhao et al., 2014).

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCLXWDVGKUKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-2-(2-naphthyl)acetic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide](/img/structure/B2937064.png)

![3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B2937067.png)

![N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea](/img/structure/B2937073.png)

![Methyl 7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2937075.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)